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Compound of Interest

Compound Name: Int-767

Cat. No.: B15608297 Get Quote

Technical Support Center: Int-767
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with Int-767.

Frequently Asked Questions (FAQs)
Q1: What is Int-767 and what is its mechanism of action?

Int-767 is a potent and selective dual agonist for the Farnesoid X Receptor (FXR) and the

Takeda G-protein-coupled receptor 5 (TGR5).[1][2][3] It is a semi-synthetic bile acid derivative,

specifically 6α-ethyl-3α,7α,23-trihydroxy-24-nor-5β-cholan-23-sulfate sodium salt.[4] Its dual

agonism allows it to modulate multiple metabolic and inflammatory pathways.[4][5]

Q2: What are the reported therapeutic effects of Int-767?

Preclinical studies have demonstrated a range of therapeutic effects for Int-767, including:

Liver Protection: Amelioration of liver injury in models of cholangiopathy, non-alcoholic

steatohepatitis (NASH), and metabolic dysfunction-associated steatohepatitis (MASH).[1][2]

[3][5][6] This includes reductions in hepatic inflammation, fibrosis, and steatosis.[2][3][5]

Metabolic Regulation: Improvement in glucose and lipid metabolism, including decreased

cholesterol and triglyceride levels in diabetic animal models.[4][5][7]
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Anti-inflammatory Effects: Reduction of pro-inflammatory cytokine production in

macrophages.[8][9]

Intestinal Protection: Attenuation of intestinal ischemia-reperfusion injury.[8]

Q3: What are the key signaling pathways activated by Int-767?

Int-767 activates both FXR and TGR5 signaling pathways:

FXR Activation: In the liver and ileum, FXR activation by Int-767 inhibits bile acid synthesis

by inducing ileal Fibroblast Growth Factor 15 (FGF15) and hepatic Small Heterodimer

Partner (SHP) gene expression.[2] This leads to a reduction in the biliary output of

endogenous bile acids.[1]

TGR5 Activation: TGR5 activation, particularly in enteroendocrine cells, stimulates the

secretion of glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis.[4]

In macrophages, TGR5 activation can reduce the production of proinflammatory cytokines.[8]

Q4: What is a typical dosage range for Int-767 in preclinical models?

Dosages in preclinical studies have varied depending on the animal model and the therapeutic

area being investigated. Common oral dosages in mice and rats range from 3 mg/kg/day to 30

mg/kg/day.[3][7][9] For intravenous administration in a rat model of intestinal ischemia, a dose

of 10 mg/kg was found to be effective.[8][10]
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Issue Potential Cause Troubleshooting Steps

Lower than expected potency

(higher EC50) in cell-based

assays.

1. Compound Degradation:

Improper storage or repeated

freeze-thaw cycles of Int-767

stock solutions. 2. Cell Health:

Cells are unhealthy, have a

high passage number, or have

low expression of FXR/TGR5.

3. Assay Conditions:

Suboptimal cell density,

incubation time, or assay

buffer composition.

1. Compound Handling: Store

Int-767 stock solutions at

-80°C for long-term storage

(up to 6 months) and -20°C for

short-term storage (up to 1

month). Prepare fresh dilutions

for each experiment and avoid

repeated freeze-thaw cycles.

2. Cell Culture: Use cells with

healthy morphology and within

a consistent, low passage

number. Verify FXR and TGR5

expression levels. 3. Assay

Optimization: Optimize cell

seeding density and agonist

incubation time. Ensure the

assay buffer is at the correct

pH and free of interfering

substances.

High variability between

replicate wells.

1. Pipetting Errors:

Inconsistent pipetting,

especially of small volumes. 2.

Cell Plating Inconsistency:

Uneven cell distribution in the

wells. 3. Edge Effects:

Evaporation from wells on the

edge of the plate.

1. Pipetting Technique: Use

calibrated pipettes and proper

technique. For small volumes,

consider preparing a master

mix. 2. Cell Seeding: Ensure a

homogenous cell suspension

before and during plating. 3.

Plate Incubation: Use a

humidified incubator and

consider leaving the outer

wells empty or filled with sterile

buffer.
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Issue Potential Cause Troubleshooting Steps

Lack of therapeutic effect at

previously reported dosages.

1. Compound

Formulation/Administration:

Poor solubility or inconsistent

administration of the Int-767

formulation. 2. Animal Model

Variability: Differences in the

animal strain, age, sex, or diet

compared to published

studies. The severity of the

induced disease may also

differ. 3. Pharmacokinetics:

Insufficient drug exposure in

the target tissue.

1. Formulation: Int-767 is

water-soluble and can be

dissolved in 0.9% saline for

intravenous injection. For oral

gavage, it has been dissolved

in 0.5% carboxymethyl

cellulose. Ensure the

compound is fully dissolved

before administration. 2. Model

Standardization: Carefully

control for all variables in your

animal model. Consider

running a pilot study to confirm

disease induction and

response to a positive control.

3. PK/PD Studies: If possible,

perform pharmacokinetic

studies to measure Int-767

levels in plasma and target

tissues to correlate exposure

with pharmacodynamic effects.

Unexpected toxicity or adverse

effects.

1. High Dose: The

administered dose may be too

high for the specific animal

model or strain. 2. Off-target

Effects: Although potent and

selective, high concentrations

of any compound can lead to

off-target effects. 3. Vehicle

Effects: The vehicle used for

administration may be causing

toxicity.

1. Dose-Response Study:

Conduct a dose-response

study to identify the optimal

therapeutic window with

minimal toxicity. 2. Literature

Review: Thoroughly review the

literature for any reported off-

target effects or toxicity of Int-

767. 3. Vehicle Control: Always

include a vehicle-only control

group to assess any effects of

the vehicle itself.
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Inconsistent results in

NASH/MASH models.

1. Diet Variability:

Inconsistencies in the

composition of the high-fat diet

used to induce NASH/MASH.

2. Disease Progression: The

stage of NASH/MASH at the

time of treatment initiation can

significantly impact the

outcome.

1. Standardized Diet: Use a

well-characterized and

consistent diet, such as the

AMLN or GAN diet, for NASH

induction.[6][11] 2. Biopsy

Confirmation: Consider

performing a liver biopsy to

confirm the stage of

NASH/MASH before starting

treatment to ensure consistent

disease severity across

groups.[3]

Quantitative Data Summary
Table 1: In Vitro Potency of Int-767

Receptor Assay Type EC50 Reference

FXR AlphaScreen ~30 nM [3]

TGR5 Time-Resolved FRET ~630 nM [4]

Table 2: Summary of In Vivo Dosages and Effects of Int-767
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Animal Model Disease
Dosing
Regimen

Key
Therapeutic
Effects

Reference

Mdr2-/- mice Cholangiopathy

0.03% w/w in

diet (~30

mg/kg/day) for 4

weeks

Improved serum

liver enzymes,

reduced hepatic

inflammation and

fibrosis.

[1][2]

db/db mice Diabetes
10-20 mg/kg/day,

i.p. for 2 weeks

Decreased

plasma total

cholesterol and

triglyceride

levels.

ob/ob mice on

AMLN diet
NASH

3 and 10

mg/kg/day, p.o.

for 8 weeks

Dose-dependent

improvements in

steatosis,

inflammation,

and fibrosis.

[3]

ob/ob mice on

AMLN diet
NASH

3 and 10

mg/kg/day, p.o.

for 16 weeks

Greater

therapeutic

potency and

efficacy

compared to

Obeticholic Acid.

[3]

High-fat diet-fed

rats
NASH

Gavage from

week 13 to 16

Alleviated liver

damage,

restored lipid and

glucose

metabolism.

[5]

Rats Intestinal

Ischemia

Reperfusion

10 mg/kg, i.v. 15

min after

ischemia onset

Significantly

improved

survival by

reducing

inflammation and

[8][10]
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preserving

intestinal

integrity.

Rabbit on high-

fat diet

Metabolic

Syndrome and

NASH

3, 10, 30

mg/kg/day for 12

weeks

Dose-

dependently

reduced

hepatomegaly,

insulin

resistance, and

liver

inflammation/fibr

osis.

[7]

Experimental Protocols
Protocol 1: Induction of NASH in ob/ob Mice using the AMLN Diet

This protocol is based on methodologies described in studies investigating Int-767 in a diet-

induced model of NASH.[3]

Animal Model: Male Lepob/Lepob (ob/ob) mice.

Diet: Amylin Liver NASH (AMLN) diet (Research Diets, #D09100301), which is high in fat

(40% kcal, primarily trans-fat), fructose (22% by weight), and cholesterol (2% by weight).

Induction Period: Feed mice the AMLN diet for 9-15 weeks to induce a robust NASH

phenotype with fibrosis.

(Optional) Biopsy Confirmation: To ensure consistent disease severity, a liver biopsy can be

performed after the induction period to stage NASH and fibrosis before randomizing animals

into treatment groups.

Treatment Administration:

Prepare Int-767 in a vehicle of 0.5% carboxymethyl cellulose for oral gavage.
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Administer the desired dose of Int-767 (e.g., 3 or 10 mg/kg) or vehicle daily for the

duration of the study (e.g., 8-16 weeks).

Endpoint Analysis:

Collect blood for analysis of serum markers (e.g., ALT, AST, cholesterol, triglycerides).

Harvest the liver for histological analysis (H&E for steatosis and inflammation, Sirius Red

for fibrosis) and gene expression analysis (e.g., qPCR for markers of inflammation and

fibrosis).

Protocol 2: Western Blot Analysis of FXR and TGR5 Expression

This is a general protocol that can be adapted for the analysis of FXR and TGR5 protein levels

in liver tissue from Int-767 treated animals.

Protein Extraction:

Homogenize frozen liver tissue in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE:

Denature protein samples by boiling in Laemmli buffer.

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

Run the gel to separate proteins by molecular weight.

Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody

binding.

Incubate the membrane with primary antibodies against FXR and TGR5 overnight at 4°C.

Wash the membrane with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane with TBST.

Detection:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

Visualize the protein bands using a chemiluminescence imaging system.

Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations
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Caption: Int-767 dual signaling pathway.
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Caption: Experimental workflow for Int-767 in a NASH mouse model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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